molecular formula C17H18ClN3O4S B4122646 1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

Cat. No.: B4122646
M. Wt: 395.9 g/mol
InChI Key: LKKTVNNGIZQQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 2-methyl-5-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorophenyl group.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products:

    Reduction of Nitro Group: 1-(4-chlorophenyl)-4-[(2-methyl-5-aminophenyl)sulfonyl]piperazine.

    Oxidation of Piperazine Ring: Introduction of carbonyl groups.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-chlorophenyl)piperazine: Lacks the sulfonyl and nitro groups, making it less complex.

    4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine: Lacks the 4-chlorophenyl group, resulting in different chemical properties.

Uniqueness: 1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is unique due to the presence of both the 4-chlorophenyl and 2-methyl-5-nitrophenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-13-2-5-16(21(22)23)12-17(13)26(24,25)20-10-8-19(9-11-20)15-6-3-14(18)4-7-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKTVNNGIZQQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Reactant of Route 6
1-(4-Chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.